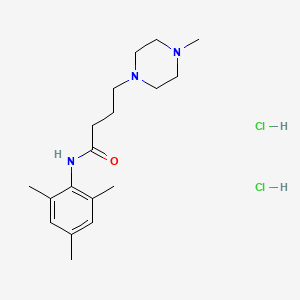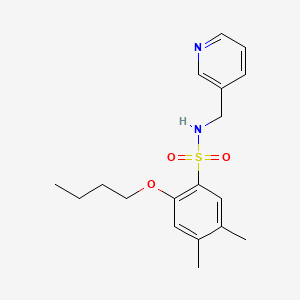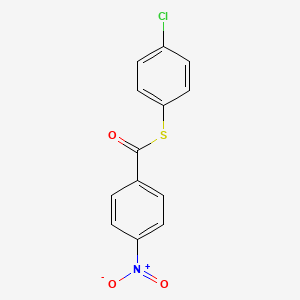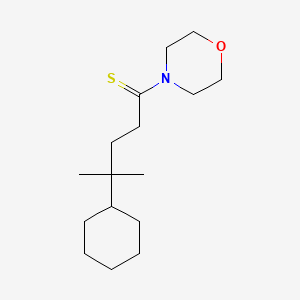
N-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of piperidine-based compounds. CPCA is widely used in scientific research for its potential therapeutic applications.
作用机制
The mechanism of action of CPCA is not fully understood. However, it is believed to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular functions such as calcium signaling, ion channel regulation, and cell survival. CPCA has been shown to modulate the activity of the sigma-1 receptor, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
CPCA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CPCA also exhibits anticonvulsant effects by modulating the activity of voltage-gated sodium channels. Furthermore, CPCA has been shown to enhance the release of dopamine in the brain, leading to its potential use in the treatment of Parkinson's disease.
实验室实验的优点和局限性
CPCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits high potency and selectivity towards the sigma-1 receptor, making it an ideal tool for studying the physiological processes associated with this receptor. However, CPCA also has some limitations. It exhibits low solubility in water, making it difficult to administer in vivo. Furthermore, its potential toxicity and side effects need to be thoroughly investigated before its use in clinical trials.
未来方向
There are several future directions for the use of CPCA in scientific research. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. CPCA has been shown to exhibit neuroprotective effects, making it a potential candidate for the development of novel therapeutics. Another future direction is the investigation of its potential use in the treatment of chronic pain. CPCA has been shown to exhibit analgesic effects, making it a potential candidate for the development of novel painkillers. Furthermore, the investigation of the sigma-1 receptor and its potential role in various physiological processes is an area of active research, and CPCA can be used as a tool to study this receptor and its associated processes.
Conclusion:
In conclusion, CPCA is a synthetic compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. CPCA exhibits various biochemical and physiological effects, making it an ideal tool for studying the physiological processes associated with the sigma-1 receptor. However, its potential toxicity and side effects need to be thoroughly investigated before its use in clinical trials. There are several future directions for the use of CPCA in scientific research, including its potential use in the treatment of neurodegenerative disorders and chronic pain.
合成方法
CPCA is synthesized by reacting 4-chloroacetophenone with 4-methylpiperidine in the presence of an acid catalyst. The reaction yields CPCA as a white crystalline solid with a melting point of 117-118°C. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
CPCA is widely used in scientific research for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. CPCA has also been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHGZSHULYZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5063428.png)
![5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5063429.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)

![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)
![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)


![1-(4,5-dimethyl-2-furyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5063467.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5063470.png)
![N-[2-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5063487.png)